Dimethyl glutarate Dimethyl glutarate Dimethyl glutarate is an ester. Esters react with acids to liberate heat along with alcohols and acids.
Brand Name: Vulcanchem
CAS No.: 1119-40-0
VCID: VC0526198
InChI: InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3
SMILES: COC(=O)CCCC(=O)OC
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

Dimethyl glutarate

CAS No.: 1119-40-0

Cat. No.: VC0526198

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dimethyl glutarate - 1119-40-0

Specification

CAS No. 1119-40-0
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name dimethyl pentanedioate
Standard InChI InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3
Standard InChI Key XTDYIOOONNVFMA-UHFFFAOYSA-N
SMILES COC(=O)CCCC(=O)OC
Canonical SMILES COC(=O)CCCC(=O)OC
Appearance Solid powder
Boiling Point 199.4 to 203 °F at 13 mm Hg (USCG, 1999)
214.0 °C
213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG
199.4-203°F
Colorform LIQUID
Flash Point 218 °F (USCG, 1999)
218°F
Melting Point -42.5 °C

Introduction

Chemical and Physical Properties of Dimethyl Glutarate

Structural and Molecular Characteristics

DMG belongs to the class of fatty acid methyl esters, characterized by the esterification of glutaric acid with methanol. Its IUPAC name is dimethyl pentanedioate, and its structure consists of a five-carbon dicarboxylic acid backbone with two methyl ester groups . The compound’s linear structure contributes to its moderate polarity, enabling its use as a solvent for both polar and nonpolar substances.

Thermodynamic and Spectroscopic Data

Key thermodynamic properties include:

PropertyValueReference
Melting Point−13°C
Boiling Point96–103°C (15 mm Hg)
Density (25°C)1.09 g/mL
Vapor Pressure (20°C)0.2 mm Hg
Refractive Index (n₂₀⁰)1.4215
Flash Point218°F (103°C)

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1,740 cm⁻¹ (C=O stretch) and 1,150–1,250 cm⁻¹ (C–O ester vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: δ = 1.96 ppm (quintet, 2H), 2.39 ppm (triplet, 4H), and 3.66 ppm (singlet, 6H for methyl groups) .

Synthesis Methods and Reaction Mechanisms

Traditional Esterification Approaches

The most common synthesis involves the acid-catalyzed esterification of glutaric acid or its anhydride with methanol. A representative procedure involves reacting glutaric anhydride (29.4 mmol) with methanol (100 mL) in the presence of concentrated sulfuric acid (0.31 mL) at room temperature for 18 hours . This method achieves a 96% yield of DMG, with purification via dichloromethane extraction .

Reaction Equation:

Glutaric Anhydride+2CH3OHH2SO4Dimethyl Glutarate+H2O\text{Glutaric Anhydride} + 2\text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl Glutarate} + \text{H}_2\text{O}

Catalytic Reductive Deamination of Glutamic Acid

Recent research highlights a sustainable route using glutamic acid, a biomass-derived amino acid. Pd/C-mediated reductive alkylation converts glutamic acid to N,N-dimethylglutamic acid, followed by Pt/TiO₂-catalyzed C–N hydrogenolysis in methanol at 225°C and 30 bar H₂ . This method yields 81% DMG alongside trimethylamine, a valuable co-product .

Advantages:

  • Utilizes renewable feedstocks.

  • Integrates nitrogen recycling into methylamines.

Industrial and Consumer Applications

Solvent and Intermediate in Polymer Processing

DMG’s low viscosity (2.53 mm²/s) and high boiling point make it ideal as a solvent in coatings, adhesives, and metalworking fluids . It is particularly effective in paint strippers and automotive cleaners due to its ability to dissolve polar resins without hydrolyzing under mild conditions .

Role in Bio-Based Chemical Production

The catalytic conversion of glutamic acid to DMG represents a shift toward circular economy principles in chemical manufacturing. This process aligns with green chemistry goals by minimizing waste and utilizing non-petroleum resources .

Phase Behavior in Separation Processes

Liquid-liquid equilibrium (LLE) studies of the (water + ethanol + DMG) system at 298.15–318.15 K demonstrate DMG’s efficacy in ethanol recovery from fermentation broths . Distribution coefficients (D = 0.12–0.35) and separation factors (S = 2.1–4.7) indicate preferential partitioning of ethanol into the DMG-rich phase, enabling energy-efficient separations .

Recent Advances and Future Directions

Catalytic Process Optimization

Research into bimetallic catalysts (e.g., Pt-Ru/TiO₂) aims to enhance hydrogenolysis efficiency and reduce reaction temperatures . Advances in continuous-flow reactors could further improve the scalability of bio-based DMG production.

Expanding Applications in Green Chemistry

DMG’s role as a precursor for dimethyl 2-methylglutarate—a monomer in biodegradable polymers—is under investigation. Additionally, its use in electrolyte formulations for lithium-ion batteries offers potential improvements in thermal stability .

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